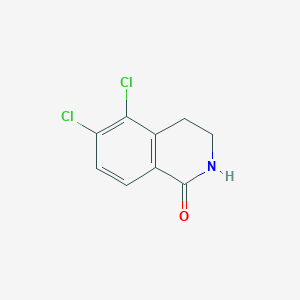

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a related compound . It’s a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been discussed in the literature . The reaction was first described by Pictet and Spengler in the year 1911 .Molecular Structure Analysis

The InChI code for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis

While specific chemical reactions for “5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one” are not available, 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .Scientific Research Applications

1. Synthesis of Complex Compounds

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one is used in the synthesis of complex organic compounds. For instance, it has been employed in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which are further transformed into lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).

2. Arylation of Tetrahydroisoquinolines

The compound plays a significant role in the arylation of tetrahydroisoquinolines, as demonstrated by a method involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation (Muramatsu, Nakano, & Li, 2013).

3. Therapeutic Research

In therapeutic research, it has been used to create inhibitors for phenylethanolamine N-methyltransferase, which could have potential therapeutic utility (Demarinis et al., 1981). Additionally, certain derivatives of tetrahydroisoquinoline, which include 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline, have shown antiglioma activity, suggesting potential in cancer treatment (Mohler et al., 2006).

4. Catalytic Asymmetric Synthesis

It is also important in catalytic asymmetric synthesis, particularly in the creation of C1-chiral tetrahydroisoquinolines, which have wide-ranging applications in the synthesis of alkaloid natural products (Liu et al., 2015).

5. Analgesic and Anti-Inflammatory Research

Although slightly outside the specific chemical structure, closely related compounds have been studied for their analgesic and anti-inflammatory effects, indicating the potential of similar compounds in pharmacological applications (Rakhmanova et al., 2022).

6. Potential Antimalarial Agents

1-Aryl-1,2,3,4-tetrahydroisoquinolines, which are related to 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one, have been explored as potential antimalarial agents. Their in vitro antiplasmodial activity and low cytotoxicity highlight the importance of this class of compounds in the search for new therapeutic agents (Hanna et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVHUZPHJVYZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2817423.png)

![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)

![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)

![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)